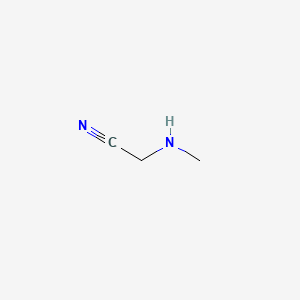
Bis(4-fluorophenyl)methane
Übersicht
Beschreibung
Bis(4-fluorophenyl)methane is a chemical compound with the molecular formula C13H10F2 . It is also known as 4,4’-Difluorodiphenylmethane . It has been used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes .
Synthesis Analysis
This compound can be synthesized from Chlorothis compound .Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings connected by a single carbon atom . Each phenyl ring has a fluorine atom attached to it .Chemical Reactions Analysis
Bis(4-fluorophenyl)methanol is one of the degradation products of flunarizine hydrochloride .Physical and Chemical Properties Analysis
This compound is a white to slightly yellow crystalline powder . It has a molecular weight of 204.2153 . The compound has a boiling point of 260.1°C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties
- Intriguing Emission Spectra : Bisphenylmethanes with nonconjugated structures, like bis(4-fluorophenyl)methane, display unexpected photophysical properties. For instance, certain bisphenylmethanes emit visible light, despite lacking standard π-bonds connected to aromatic rings. These materials have been found to exhibit high solid-state quantum yields and extended emission spectra, with intramolecular interactions playing a significant role in this phenomenon (Zhang et al., 2017).
Chemical Synthesis and Characterization
- Synthesis and Characterization : this compound and its derivatives have been synthesized and characterized in various studies. These compounds serve as precursors or intermediates in the synthesis of more complex molecules. For example, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been synthesized and characterized for applications as three-state indicators (Sarma & Baruah, 2004).
Biodegradation Studies
- Environmental Impact and Biodegradation : The biodegradation of bisphenols, including this compound, has been a topic of interest due to their potential environmental impact. Studies have explored the biodegradation behaviors of these compounds in various environments, such as seawater (Danzl et al., 2009).
Application in Polymers
- Polymer Development : this compound derivatives have been used in the synthesis of novel polymers. These polymers often exhibit desirable properties such as good thermal stability and high glass-transition temperatures, making them suitable for various industrial applications (Wang & Zhu, 2009).
Ligand in Complexes
- Complexes Formation : this compound and its derivatives are used as ligands in the formation of metal complexes. These complexes have applications in catalysis and materials science. For instance, bis(diethylphosphino)methane has been used as a bridging ligand in complexes of Ir2, Rh2, and IrRh (Slaney et al., 2012).
Sensor Development
- Sensing Applications : Certain derivatives of this compound have been explored for their potential in sensor development. For example, oxidized bis(indolyl)methane has been used as a colorimetric sensor for ions like fluoride (He et al., 2006).
Safety and Hazards
Bis(4-fluorophenyl)methane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Bis(4-fluorophenyl)methane is a chemical compound that primarily targets molecules that undergo nucleophilic substitution reactions . This compound introduces the bis(4-fluorophenyl)methanol moiety into target molecules, thereby altering their structure and function .
Mode of Action
The mode of action of this compound involves its participation in nucleophilic substitution reactions . This process allows the compound to introduce the bis(4-fluorophenyl)methanol moiety into target molecules
Biochemische Analyse
Biochemical Properties
Bis(4-fluorophenyl)methane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity and specificity towards certain enzymes and proteins. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate catalytic activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. One of the primary effects of this compound is its ability to modulate cell signaling pathways. For example, this compound has been found to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, the compound can affect gene expression by acting as a ligand for nuclear receptors, thereby altering the transcriptional activity of target genes. This modulation of gene expression can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For instance, this compound has been shown to inhibit the activity of certain enzymes by occupying their active sites and preventing substrate binding . This enzyme inhibition can result in downstream effects on metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, differentiation, and apoptosis, which can be observed over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. These adverse effects are often associated with the compound’s ability to disrupt cellular homeostasis and induce apoptosis in sensitive tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of these pathways can be influenced by factors such as enzyme expression levels, cofactor availability, and substrate concentration. Additionally, this compound can affect the levels of certain metabolites, thereby altering the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and intracellular localization of the compound, ensuring its availability for biochemical reactions. This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. The precise localization of this compound within cells is essential for its role in regulating various biochemical and cellular processes.
Eigenschaften
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVFHQUHOFROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196600 | |
| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457-68-1 | |
| Record name | 1,1′-Methylenebis[4-fluorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=457-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000457681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 457-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebis[4-fluorobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-METHYLENEBIS(4-FLUOROBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCF8K7O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(4-fluorophenyl)methane in the synthesis of Lomerizine Hydrochloride?
A1: this compound serves as the crucial starting material in the synthesis of Lomerizine Hydrochloride []. The synthesis involves a two-step reaction: 1. Condensation with Piperazine: this compound reacts with piperazine. 2. Condensation with 2,3,4-trimethoxybenzaldehyde: The product from the first step then undergoes a condensation reaction with 2,3,4-trimethoxybenzaldehyde. This yields Lomerizine in its crystal type II form. Further recrystallization in acetonitrile is then needed to obtain the desired, efficacious crystal type I of Lomerizine Hydrochloride [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


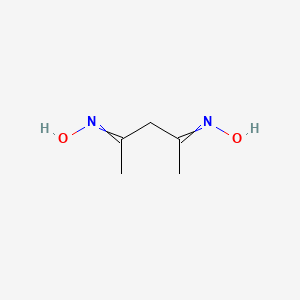
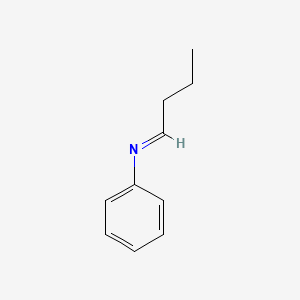
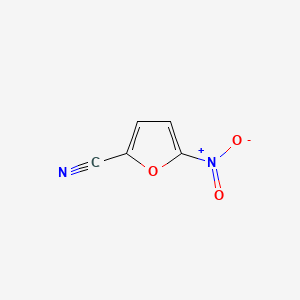

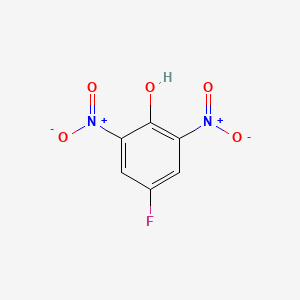
![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)






